molecular formula C21H15N5O3 B2539806 7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide CAS No. 1207024-21-2

7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2539806
CAS No.: 1207024-21-2
M. Wt: 385.383
InChI Key: IJQIGQFLGIOPHN-UHFFFAOYSA-N
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Description

7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuran ring fused with a triazolopyridazine moiety

Preparation Methods

The synthesis of 7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The triazolopyridazine moiety is known to interact with various molecular targets, including kinases and other signaling proteins. This interaction disrupts normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives, such as:

The uniqueness of 7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3/c1-28-17-7-3-5-14-11-18(29-20(14)17)21(27)23-15-6-2-4-13(10-15)16-8-9-19-24-22-12-26(19)25-16/h2-12H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQIGQFLGIOPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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